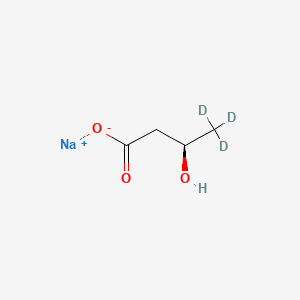
(R)-3-Hydroxybutanoic acid-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Hydroxybutanoic acid-d3 (sodium) is a deuterated form of ®-3-Hydroxybutanoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its stability and unique properties. It is a sodium salt form, which enhances its solubility in water, making it easier to handle in various experimental setups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutanoic acid-d3 (sodium) typically involves the deuteration of ®-3-Hydroxybutanoic acid. This can be achieved through a series of chemical reactions where deuterium is introduced into the molecule. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-3-Hydroxybutanoic acid-d3 (sodium) often involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated compounds. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
化学反応の分析
Types of Reactions
®-3-Hydroxybutanoic acid-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
®-3-Hydroxybutanoic acid-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the production of deuterated drugs and other specialized chemicals.
作用機序
The mechanism of action of ®-3-Hydroxybutanoic acid-d3 (sodium) involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their stability and distinguishable mass from hydrogen.
類似化合物との比較
Similar Compounds
®-3-Hydroxybutanoic acid: The non-deuterated form of the compound.
(S)-3-Hydroxybutanoic acid: The enantiomer of ®-3-Hydroxybutanoic acid.
3-Hydroxybutanoic acid methyl ester: An esterified form of the compound.
Uniqueness
®-3-Hydroxybutanoic acid-d3 (sodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of metabolic processes is essential.
特性
分子式 |
C4H7NaO3 |
|---|---|
分子量 |
129.10 g/mol |
IUPAC名 |
sodium;(3R)-4,4,4-trideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3; |
InChIキー |
NBPUSGBJDWCHKC-RNMJLPGSSA-M |
異性体SMILES |
[2H]C([2H])([2H])[C@H](CC(=O)[O-])O.[Na+] |
正規SMILES |
CC(CC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


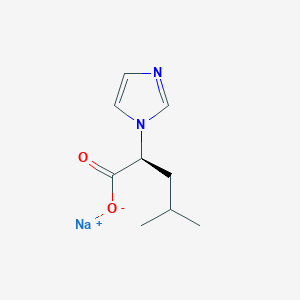
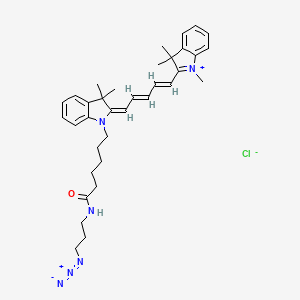
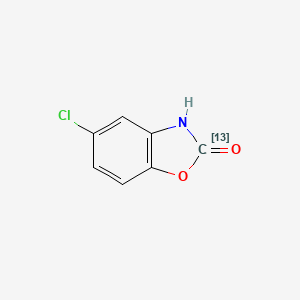

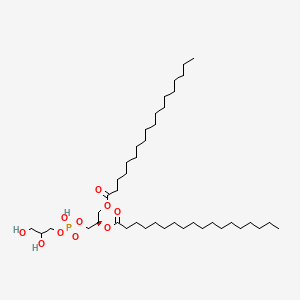
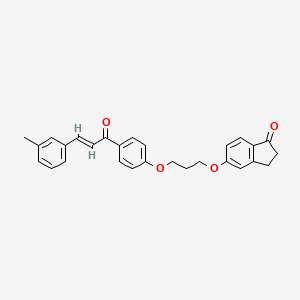
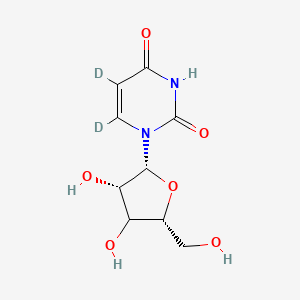

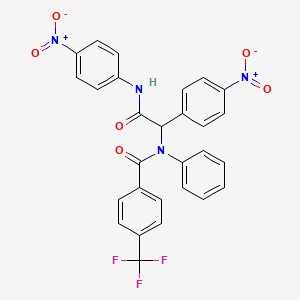
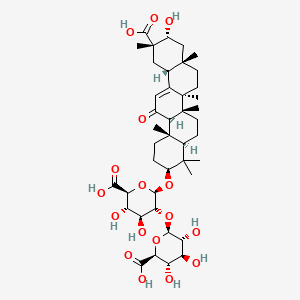
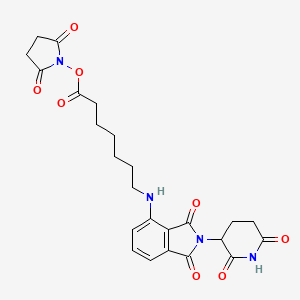
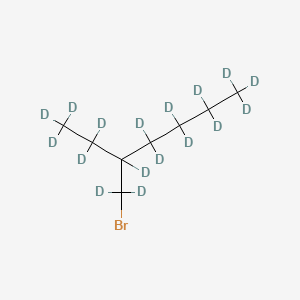
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
